molecular formula C14H11N3O2 B2690707 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal CAS No. 338414-02-1

3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal

Cat. No. B2690707
CAS RN: 338414-02-1
M. Wt: 253.261
InChI Key: ZZDNGTPVVJMDGJ-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylhydrazinylidene derivatives are a class of compounds that have been studied for their various biological activities . They often contain a phenyl ring and a hydrazine group, which can contribute to their reactivity and potential biological effects .


Synthesis Analysis

While specific synthesis methods for “3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal” are not available, similar compounds are often synthesized through condensation reactions . For instance, 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal undergoes condensation with ethyl cyanoacetate in acetic acid in the presence of ammonium acetate to yield different products depending on the reaction conditions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have been focusing on synthesizing diverse heterocyclic compounds due to their significant biological activities. For instance, pyridine derivatives, known for their vast biological activities, have been synthesized through microwave irradiation techniques, highlighting efficient methods for constructing complex molecules that could serve as COX-2 inhibitors and cardiotonic agents for congestive heart failure treatment. These methods demonstrate the utility of incorporating pyridine scaffolds for synthesizing compounds with potential antitumor and antibacterial activities (Ashok et al., 2006).

Novel Routes to Triazoles and Azopyrazoles

The reaction of 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal with hydrazines and hydroxylamine hydrochloride has been explored, leading to the synthesis of 4-aroyl-2-aryl-1,2,3-triazoles and 3-substituted 4-arylazopyrazoles. These findings open up new pathways for generating compounds that might have various pharmacological applications (Abdel-Khalik et al., 2000).

Antimicrobial Agents

Compounds synthesized from this compound have been studied for their antimicrobial activities. A series of novel compounds demonstrated significant activity against various bacterial and fungal strains, underscoring the potential of these molecules as antimicrobial agents. This research showcases the application of these compounds in addressing microbial resistance (Desai et al., 2017).

Anticancer Properties

The exploration of 2-Oxo-2H-chromenylpyrazolecarboxylates synthesized from this compound derivatives has revealed potential anticancer properties. These compounds were screened against various human cancer cell lines, with some showing promising activity. This indicates the potential of these compounds in developing new cancer therapies (Kumar et al., 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Future Directions

Research into phenylhydrazinylidene derivatives and similar compounds is ongoing, with potential applications in various fields including medicinal chemistry . Further studies could provide more information on the properties and potential uses of “3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal”.

properties

IUPAC Name

(Z)-3-hydroxy-2-phenyldiazenyl-1-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-10-13(14(19)11-6-8-15-9-7-11)17-16-12-4-2-1-3-5-12/h1-10,18H/b13-10-,17-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQINECECVXAEZ-PUYCAGIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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